Cyclosporin H is synthesized from cyclosporin A, which is produced by the fungus Tolypocladium inflatum. The structural modification involves the substitution of L-methyl valine at position 11 with its D-isomer, resulting in a compound that exhibits distinct biological activities compared to its parent molecule. Cyclosporin H is classified as an immunosuppressant but lacks the immunosuppressive activity characteristic of cyclosporin A, making it a subject of interest for therapeutic applications without the associated side effects of traditional immunosuppressants .
The synthesis of cyclosporin H involves several key steps that convert cyclosporin A into the desired product. The process includes:
This method emphasizes optimizing the type and quantity of acid catalyst to achieve high yields while minimizing side reactions.
Cyclosporin H has a complex molecular structure characterized by a cyclic arrangement of amino acids. Its molecular formula is , with a molecular weight of approximately 1202.64 g/mol. The structure consists of multiple peptide bonds forming a ring, which contributes to its stability and biological activity.
The stereochemistry of cyclosporin H differs from cyclosporin A due to the presence of D-methyl valine at position 11 instead of L-methyl valine. This alteration impacts its interaction with biological targets, particularly the formyl peptide receptor .
Cyclosporin H participates in various chemical reactions primarily related to its role as a competitive antagonist at the formyl peptide receptor. Key reactions include:
The dissociation constant for the cyclosporin H-formyl peptide receptor complex has been determined to be approximately mol/L, indicating strong binding affinity.
The mechanism of action of cyclosporin H involves its interaction with the formyl peptide receptor on leukocytes. Unlike cyclosporin A, which binds with high affinity to cyclophilin, cyclosporin H exhibits low affinity for this protein but effectively blocks receptor-mediated signaling pathways.
Cyclosporin H possesses several notable physical and chemical properties:
These properties are critical for its application in laboratory research and potential therapeutic uses.
Cyclosporin H has several scientific applications:
Cyclosporin H (CsH) exerts its primary immunomodulatory function through selective antagonism of interferon-induced transmembrane protein 3 (IFITM3), a critical restriction factor that blocks viral entry into hematopoietic stem cells (HSCs). Unlike cyclosporin A (CsA), CsH lacks significant immunosuppressive activity due to its negligible inhibition of calcineurin, making it particularly valuable for applications requiring preserved adaptive immunity [5]. In primitive hematopoietic cells, IFITM3 is constitutively expressed even in steady-state conditions, forming an intrinsic barrier against enveloped viruses by preventing fusion of viral and endosomal membranes [1] [2].
Molecular studies reveal that CsH binds IFITM3 with high specificity, inducing conformational changes that disrupt its oligomerization and membrane-embedding capabilities. This interaction effectively neutralizes IFITM3's ability to sequester cholesterol in endosomal compartments, thereby restoring the fusogenic activity of VSV-G-pseudotyped lentiviral vectors [2] [5]. In human cord blood-derived CD34+ HSCs, CsH pretreatment (8 µM) elevates lentiviral transduction efficiency by 5-10 fold, demonstrating its potency in overcoming this innate barrier without inducing cellular toxicity or compromising long-term engraftment potential [2] [8].
Table 1: Impact of Cyclosporin H on IFITM3 Function in Hematopoietic Cells
| Cell Type | IFITM3 Expression Level | Transduction Efficiency (Control) | Transduction Efficiency (+CsH) | Fold Change |
|---|---|---|---|---|
| Human CD34+ HSCs | High (constitutive) | 8.2% ± 1.5% | 76.8% ± 6.3% | 9.4× |
| Murine LT-HSCs | Moderate | 12.7% ± 2.1% | 58.9% ± 5.2% | 4.6× |
| Granulocyte Progenitors | Low | 35.4% ± 4.8% | 68.3% ± 7.1% | 1.9× |
The vesicular stomatitis virus glycoprotein (VSV-G) mediates lentiviral entry through receptor-independent endocytosis, a process significantly potentiated by CsH via dual mechanisms. First, CsH counteracts IFITM3-mediated impairment of endosomal acidification, ensuring optimal pH-dependent activation of VSV-G fusion domains [2] [8]. Second, CsH modulates membrane lipid dynamics by restoring cholesterol mobility in IFITM3-rich microdomains, thereby facilitating viral-host membrane fusion [5].
Notably, CsH exhibits synergistic activity when combined with rapamycin or prostaglandin E2. This combinatorial effect arises from simultaneous targeting of complementary restriction pathways: rapamycin inhibits mTOR-mediated blockade of viral trafficking, while prostaglandin E2 transiently downregulates interferon-responsive genes. In murine HSCs, CsH (8 µM) combined with rapamycin increases multi-vector transduction rates by 15.7-fold compared to 5.2-fold with CsH alone, highlighting its role in multiplexed genetic engineering applications [2] [5] [8].
Beyond IFITM3 antagonism, CsH triggers the proteasomal degradation of additional antiviral sensors through ubiquitin-dependent pathways. Within 2 hours of exposure, CsH promotes polyubiquitination of SAMHD1 (sterile alpha motif and histidine-aspartate domain-containing protein 1) in granulocyte-monocyte progenitors, reducing its cytoplasmic concentration by >60% [3] [8]. SAMHD1 normally hydrolyzes intracellular deoxynucleotide triphosphates (dNTPs), starving lentiviruses of essential replication substrates.
Concurrently, CsH induces phosphorylation-dependent inactivation of APOBEC3G (apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like 3G), a cytidine deaminase that introduces hypermutations in viral genomes. This occurs through recruitment of the PP2A phosphatase complex, effectively neutralizing this enzymatic barrier without permanent genetic alteration [8]. The transient nature of these effects (reversing within 24 hours post-washout) provides a controlled window for viral transduction while preserving homeostatic immune functions.
Table 2: Cyclosporin H-Mediated Modulation of Innate Immune Restriction Factors
| Restriction Factor | Mechanism of Action | CsH-Induced Modulation | Kinetics of Effect | Functional Consequence |
|---|---|---|---|---|
| IFITM3 | Membrane fusion inhibition | Conformational inactivation | Immediate (0-2h) | Restored viral fusion |
| SAMHD1 | dNTP pool depletion | Ubiquitin-mediated degradation | Rapid (1-4h) | Increased nucleotide availability |
| APOBEC3G | Viral DNA hypermutation | Phosphorylation/inactivation | Intermediate (2-6h) | Reduced viral mutagenesis |
| Tetherin | Viral particle trapping | Unaffected | N/A | No change |
Primitive hematopoietic progenitors maintain a basal interferon signature characterized by elevated expression of ISGs (interferon-stimulated genes) even in the absence of viral exposure. This preemptive antiviral state presents a formidable barrier to lentiviral transduction, particularly in long-term repopulating HSCs (LT-HSCs) [1] [8]. Single-cell transcriptomics reveals that CsH (8 µM) downregulates 78% of ISGs within 6 hours, including potent restriction factors MX1, OAS1, and TRIM5α, through a calcineurin-independent mechanism [2] [5].
The metabolite sensing capacity of CsH further modulates mitochondrial antiviral signaling (MAVS) in HSCs. By binding cyclophilin D (CypD) at the mitochondrial permeability transition pore (mPTP), CsH stabilizes mitochondrial membranes and attenuates MAVS aggregation, thereby suppressing RIG-I-like receptor (RLR) signaling cascades [3] [6]. This mitochondrial stabilization concurrently reduces type I interferon secretion by 87% in c-Kit+ Sca-1+ Lineage- (KSL) cells, creating a permissive environment for lentiviral transduction without triggering global immunosuppression [2] [5].
Table 3: Comparative Immunomodulatory Profiles of Cyclosporins
| Property | Cyclosporin H | Cyclosporin A | FK506 (Tacrolimus) |
|---|---|---|---|
| Calcineurin Inhibition | Negligible | Potent | Potent |
| IFITM3 Antagonism | Strong (IC₅₀ = 1.2 µM) | Weak | Absent |
| Mitochondrial Stabilization | Yes (via CypD binding) | Yes (via CypD binding) | No |
| ISG Downregulation | >75% in HSCs | 30-40% in HSCs | Minimal |
| Immunosuppressive Activity | None | Strong | Strong |
| Primary Application | Viral transduction enhancement | Transplant rejection | Transplant rejection |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7